2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
Description
Chemical Structure and Properties 2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (CAS: 890597-34-9) is a pyrazole derivative with a propanoic acid substituent. Its molecular formula is C₈H₁₁ClN₂O₂, and it features a pyrazole ring substituted with a chlorine atom at position 4 and methyl groups at positions 3 and 4. The propanoic acid moiety is linked to the pyrazole’s nitrogen at position 1 . This compound has a molecular weight of 202.64 g/mol and is primarily utilized in research as a synthetic intermediate or scaffold for agrochemical and pharmaceutical development .
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-4-7(9)5(2)11(10-4)6(3)8(12)13/h6H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBIVBZRAMXENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601230337 | |
| Record name | 4-Chloro-α,3,5-trimethyl-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601230337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956950-98-4 | |
| Record name | 4-Chloro-α,3,5-trimethyl-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956950-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-α,3,5-trimethyl-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601230337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Chlorination: The next step involves the introduction of the chloro group at position 4 of the pyrazole ring. This can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The methyl groups at positions 3 and 5 can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the Propanoic Acid Moiety: Finally, the propanoic acid moiety is attached to the nitrogen at position 1 of the pyrazole ring. This can be achieved through a nucleophilic substitution reaction using a suitable propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group at position 4 can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, physicochemical properties, and applications of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid with related pyrazole-carboxylic acid derivatives:
Key Observations
Substituent Effects: The chloro group at position 4 in the target compound introduces electron-withdrawing effects, increasing the acidity of the carboxylic acid group compared to non-halogenated analogs (e.g., 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid) .
Biological and Chemical Relevance: The trifluoroethyl-substituted analog (C₁₀H₁₁F₃N₂O₂) demonstrates enhanced metabolic stability due to fluorine’s inductive effects, making it suitable for high-value specialty chemicals . Ester derivatives (e.g., ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate) are pivotal in prodrug design, improving membrane permeability compared to the free acid form .
Synthetic Utility: Amino-substituted variants (e.g., 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid) serve as versatile intermediates in peptide coupling and metal-chelating agent synthesis .
Crystallographic and Analytical Data
Biological Activity
2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative with potential biological activities that have garnered attention in recent research. This compound's unique structure contributes to its diverse pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C₈H₁₁ClN₂O₂
- Molecular Weight : 202.638 g/mol
- CAS Number : 956950-98-4
- MDL Number : MFCD04969783
Research indicates that pyrazole derivatives, including this compound, may exert their biological effects through various mechanisms. Notably, they can disrupt cell membrane integrity and inhibit fatty acid biosynthesis, leading to antibacterial activity against resistant strains of bacteria .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against several bacterial strains. Specific studies have reported the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 4.69 |
| Enterococcus faecalis | 5.64 |
These results suggest that the compound is particularly effective against Gram-positive bacteria .
Case Studies
-
Study on Antibacterial Activity :
A study evaluated the antibacterial efficacy of various pyrazole derivatives, including our compound of interest. It was found to completely inhibit the growth of S. aureus and E. coli within 8 hours at specific concentrations . -
In vitro Mechanistic Studies :
Further mechanistic studies revealed that compounds with similar structures to this compound exhibited cell membrane-disrupting actions, which were confirmed through assays that measured membrane permeability and structural integrity using scanning electron microscopy .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives often depends on their substituents. In the case of this compound, the presence of electron-withdrawing groups such as chlorine enhances its antibacterial potency by increasing the lipophilicity of the molecule, facilitating better membrane penetration .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 3,5-dimethyl-4-chloropyrazole may react with halo-propanoic acid derivatives under basic conditions (e.g., triethylamine) in aprotic solvents (DMF or dichloromethane) . Column chromatography (ethyl acetate/hexane gradients) is commonly used for purification .
- Critical Considerations : Reaction temperature and stoichiometry of the pyrazole derivative significantly impact regioselectivity and byproduct formation. Evidence suggests that anhydrous conditions are critical to avoid hydrolysis of the chloro substituent .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Purity : HPLC with UV detection (λ = 254 nm) or LC-MS is recommended for assessing purity (typically ≥95% ).
- Structural Confirmation : Use - and -NMR to verify the pyrazole ring protons (δ 6.5–7.5 ppm for aromatic protons) and propanoic acid chain (δ 2.5–3.5 ppm for methylene groups) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H] for CHClNO) .
Advanced Research Questions
Q. What crystallographic tools are suitable for resolving structural ambiguities in derivatives of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is widely used. The SHELX suite (e.g., SHELXL-2018) allows precise determination of bond angles and hydrogen-bonding networks .
- Data Contradictions : Discrepancies in crystallographic data (e.g., disorder in the pyrazole ring) may arise from twinning or poor crystal quality. Use PLATON’s ADDSYM tool to validate symmetry .
Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound?
- Methodology : Graph set analysis (Bernstein’s formalism) can classify hydrogen bonds (e.g., N–H···O or O–H···N motifs). For example, the carboxylic acid group may form dimeric R(8) motifs, while pyrazole N–H groups engage in chain-like C(4) patterns .
- Functional Implications : These interactions dictate solubility, melting points, and co-crystal formation with pharmacologically relevant partners .
Q. What strategies optimize the compound’s reactivity for derivatization in structure-activity relationship (SAR) studies?
- Methodology :
- Carboxylic Acid Functionalization : Convert to acyl chlorides (SOCl) or activate as NHS esters for amide coupling with amines/hydrazides .
- Pyrazole Modification : Electrophilic substitution at the 4-chloro position (e.g., Suzuki-Miyaura cross-coupling) requires palladium catalysts (Pd(PPh)) and inert atmospheres .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported purity values (e.g., 95% vs. 98%) across sources?
- Analysis : Variations arise from differences in synthetic batches or analytical methods. Cross-validate using orthogonal techniques:
- Quantitative -NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .
- Elemental Analysis (C, H, N) to confirm stoichiometric consistency .
Applications in Advanced Studies
Q. What role does this compound play in medicinal chemistry pipelines?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
